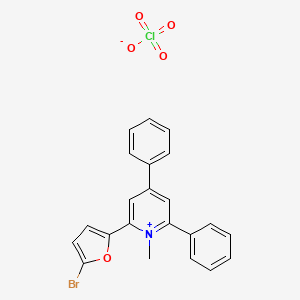
2-(5-Bromofuran-2-yl)-1-methyl-4,6-diphenylpyridin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromofuran-2-yl)-1-methyl-4,6-diphenylpyridin-1-ium perchlorate is a complex organic compound that features a brominated furan ring, a methylated pyridinium ion, and two phenyl groups
Preparation Methods
The synthesis of 2-(5-Bromofuran-2-yl)-1-methyl-4,6-diphenylpyridin-1-ium perchlorate typically involves multi-step organic reactions. The synthetic route often starts with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to further reactions to introduce the pyridinium ion and phenyl groups. The final step involves the formation of the perchlorate salt. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
2-(5-Bromofuran-2-yl)-1-methyl-4,6-diphenylpyridin-1-ium perchlorate can undergo various types of chemical reactions, including:
Oxidation: The brominated furan ring can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced to remove the bromine atom or to modify the pyridinium ion.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(5-Bromofuran-2-yl)-1-methyl-4,6-diphenylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving molecular interactions and binding assays.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(5-Bromofuran-2-yl)-1-methyl-4,6-diphenylpyridin-1-ium perchlorate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The brominated furan ring and pyridinium ion play crucial roles in these interactions, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 2-(5-Bromofuran-2-yl)-1-methyl-4,6-diphenylpyridin-1-ium perchlorate include:
2-(5-Bromofuran-2-yl)-1,3-dioxolane: Shares the brominated furan ring but differs in the rest of the structure.
(5-Bromofuran-2-yl)methanol: Contains the brominated furan ring with a different functional group.
3,6-Bis(5-bromofuran-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione: Features multiple brominated furan rings and a different core structure. The uniqueness of this compound lies in its combination of the brominated furan ring, pyridinium ion, and phenyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
114632-16-5 |
|---|---|
Molecular Formula |
C22H17BrClNO5 |
Molecular Weight |
490.7 g/mol |
IUPAC Name |
2-(5-bromofuran-2-yl)-1-methyl-4,6-diphenylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C22H17BrNO.ClHO4/c1-24-19(17-10-6-3-7-11-17)14-18(16-8-4-2-5-9-16)15-20(24)21-12-13-22(23)25-21;2-1(3,4)5/h2-15H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
QCBSSFDARHBBQB-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(C=C(C=C1C2=CC=C(O2)Br)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14286325.png)

![2-Phenylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14286328.png)
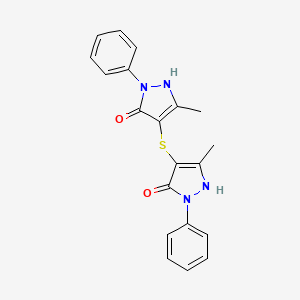
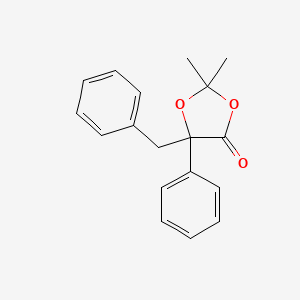

![N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine](/img/structure/B14286367.png)
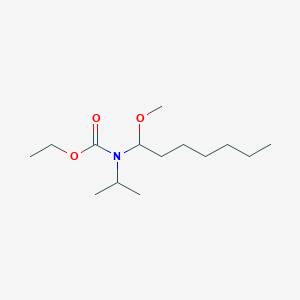
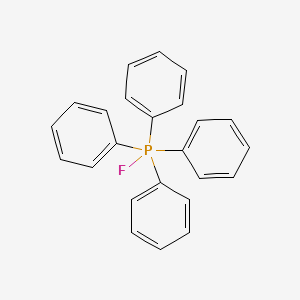
![2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine](/img/structure/B14286388.png)
![4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid](/img/structure/B14286395.png)

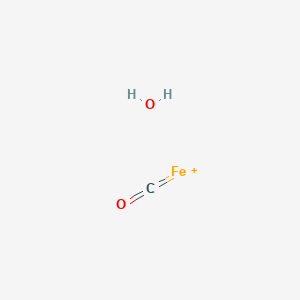
![4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate](/img/structure/B14286428.png)
